N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzimidazole, phenyl, pyrrole, and thiazole moieties, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the formation of the benzimidazole core through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The thiazole ring can be introduced via cyclization reactions involving appropriate thioamide precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide
- 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide stands out due to its combination of benzimidazole, phenyl, pyrrole, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H15N5OS |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H15N5OS/c27-19(25-20-22-15-10-4-5-11-16(15)23-20)18-17(14-8-2-1-3-9-14)24-21(28-18)26-12-6-7-13-26/h1-13H,(H2,22,23,25,27) |
InChI Key |
JSTSSJDHAOCEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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